molecular formula C22H22N2O5S B3451721 N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3451721
M. Wt: 426.5 g/mol
InChI Key: SPPKDTNYHXAGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPG is a glycine receptor antagonist that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential therapeutic applications in a variety of areas, including pain management, epilepsy, and anxiety. It has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, this compound has been found to have anxiolytic effects in animal models, indicating potential use in the treatment of anxiety disorders.

Mechanism of Action

N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine receptor antagonist, blocking the binding of glycine to its receptor. This results in a decrease in inhibitory neurotransmission, leading to increased neuronal excitability. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of GABAergic and glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, which may contribute to its anticonvulsant effects. This compound has also been found to increase the release of dopamine in the striatum, indicating potential use in the treatment of Parkinson's disease. Additionally, this compound has been found to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively block glycine receptors, allowing for the study of the role of glycine in various physiological processes. However, this compound has a short half-life and may require frequent dosing in experiments. Additionally, this compound has been found to have off-target effects on other receptors, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Additionally, further research on the mechanism of action of this compound may provide insight into the role of glycine in various physiological processes. Finally, the development of more selective glycine receptor antagonists may overcome some of the limitations of this compound and provide new tools for studying glycine receptors.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-19-13-11-18(12-14-19)24(30(26,27)21-9-4-3-5-10-21)16-22(25)23-17-7-6-8-20(15-17)29-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPKDTNYHXAGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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